molecular formula C10H13ClN2O2 B8709249 4-Amidino-benzoic acid ethyl ester hydrochloride CAS No. 5418-97-3

4-Amidino-benzoic acid ethyl ester hydrochloride

Cat. No. B8709249
CAS RN: 5418-97-3
M. Wt: 228.67 g/mol
InChI Key: YQLMHXJICJZZFV-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

In 1N hydrochloric acid (100 ml), the resulting ethyl 4-amidinobenzoate hydrochloride (3.00 g) was dissolved at room temperature, followed by heating under reflux for 2 hours. The solvent was then distilled off under reduced pressure. Colorless crystalline powder so precipitated was collected by filtration and washed with a small amount of tetrahydrofuran, whereby the title compound (2.69 g, 94%) was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[CH:15]=[CH:14][C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][CH:6]=1)(=[NH:4])[NH2:3]>Cl>[C:2]([C:5]1[CH:15]=[CH:14][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[NH:3])[NH2:4] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(N)(=N)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Colorless crystalline powder so precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with a small amount of tetrahydrofuran, whereby the title compound (2.69 g, 94%)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(N)(=N)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.